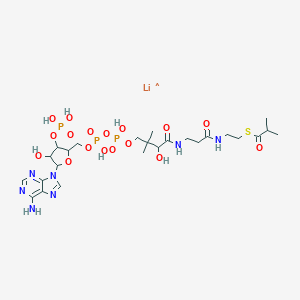

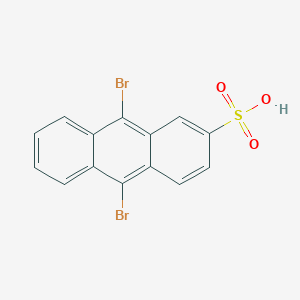

![molecular formula C8H4N2O B019604 Furo[2,3-B]pyridine-3-carbonitrile CAS No. 109274-96-6](/img/structure/B19604.png)

Furo[2,3-B]pyridine-3-carbonitrile

Descripción general

Descripción

Furo[2,3-B]pyridine-3-carbonitrile is a chemical compound that belongs to the class of fused pyridine derivatives . These compounds are of increasing interest in drug design and medicinal chemistry .

Synthesis Analysis

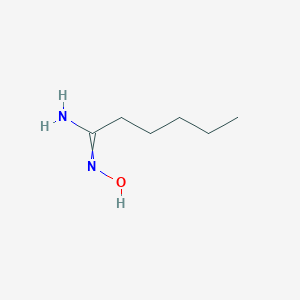

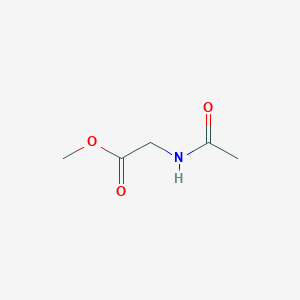

The synthesis of Furo[2,3-B]pyridine-3-carbonitrile involves several steps. A concise 4-step synthesis of furo[2,3-b]pyridines has been described, with handles in the 3 and 5 positions for palladium-mediated cross-coupling reactions . The synthetic route has been optimized, with only one step requiring purification by column chromatography .Molecular Structure Analysis

The molecular structure of Furo[2,3-B]pyridine-3-carbonitrile is complex and involves a five-membered heteroaromatic ring fused with a pyridine derivative . This structural similarity with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .Chemical Reactions Analysis

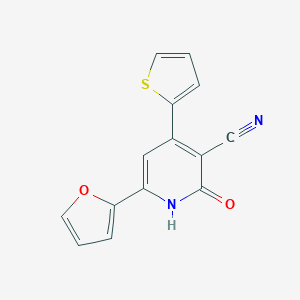

Furo[2,3-B]pyridine-3-carbonitrile undergoes various chemical reactions. For instance, new pyridine, pyrazolopyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties were synthesized starting from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile .Aplicaciones Científicas De Investigación

Protein Kinase Inhibitors : A study by Němec et al. (2021) in the European Journal of Medicinal Chemistry reveals that the synthesis of 3,5-disubstituted furo[3,2-b]pyridines leads to efficient inhibitors of protein kinases CLK1/2/4 and HIPK (Němec et al., 2021).

Synthesis of Polyheterocycles : Chartoire et al. (2008) in Tetrahedron presented that furo[3,2-b]pyridine is convenient for the short functional synthesis of polyheterocycles (Chartoire et al., 2008).

Pyridine-Dihydropyrazolone Scaffolds : According to Fumagalli and Emery (2016) in The Journal of Organic Chemistry, 2,3-substituted furo[2,3-b]pyridines can be used for functionalization, generating new pyridine-dihydropyrazolone scaffolds (Fumagalli & Emery, 2016).

Nucleoside Candidates for Drug Development : El‐Sayed et al. (2014) in Research on Chemical Intermediates suggest that synthesized pyridofuro compounds can be used as nucleoside candidates in drug development (El‐Sayed et al., 2014).

Synthesis of Various Compounds : Bencková and Krutošíková (1999) in Collection of Czechoslovak Chemical Communications report that 5-Aminofuro[3,2-c]pyridinium tosylates are useful in synthesizing various compounds, including N-oxides and their derivatives (Bencková & Krutošíková, 1999).

Fluorescent Properties and Antioxidant Activity : Ibrahim et al. (2018) in the Journal of Fluorescence found that Furopyridine III exhibits fluorescent properties and has weak to moderate antioxidant activity (Ibrahim et al., 2018).

Synthesis of Tetracyclic Products and Imines : Ahmed and Ameen (2010) in Chinese Chemical Letters show that the synthesized thiopyrano[4,3-d]pyridines can be used to create various tetracyclic products and imines (Ahmed & Ameen, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

furo[2,3-b]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOIKQQJADUBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)OC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577824 | |

| Record name | Furo[2,3-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[2,3-B]pyridine-3-carbonitrile | |

CAS RN |

109274-96-6 | |

| Record name | Furo[2,3-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

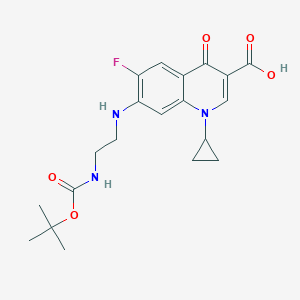

![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)